molecular formula C15H12Cl3NO2S B12126087 2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene

2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B12126087
M. Wt: 376.7 g/mol
InChI Key: DCKILVYOCHAQLX-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-methylindoline. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chlorine atoms on the benzene ring can also participate in various chemical reactions, contributing to the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of the 2-methylindolinyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C15H12Cl3NO2S

Molecular Weight

376.7 g/mol

IUPAC Name

2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C15H12Cl3NO2S/c1-9-6-10-4-2-3-5-14(10)19(9)22(20,21)15-8-12(17)11(16)7-13(15)18/h2-5,7-9H,6H2,1H3

InChI Key

DCKILVYOCHAQLX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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